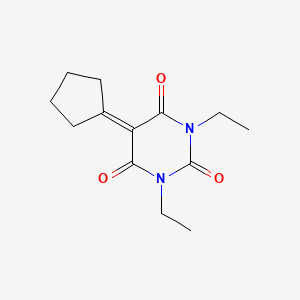
5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and three carbonyl groups. This compound is part of the diazinane family, known for their diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with diethyl malonate in the presence of a base, followed by cyclization with urea or thiourea .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the cyclopentylidene group.
5-Butyl-5-[(1E)-cycloocten-1-yl]-1,3-diazinane-2,4,6-trione: Another diazinane derivative with different substituents.
Uniqueness
5-Cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
5-cyclopentylidene-1,3-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3/c1-3-14-11(16)10(9-7-5-6-8-9)12(17)15(4-2)13(14)18/h3-8H2,1-2H3 |
Clave InChI |
YOYOLHMNQGVXDB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C2CCCC2)C(=O)N(C1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12467725.png)
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B12467736.png)
![2-[(3,4-dimethoxyphenyl)carbonyl]-N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)hydrazinecarboxamide](/img/structure/B12467746.png)
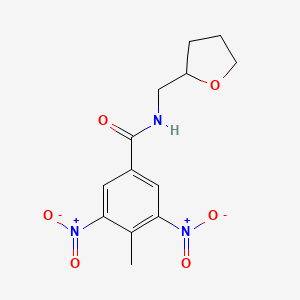
![4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B12467760.png)

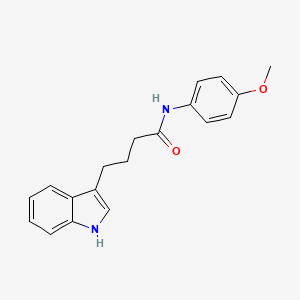
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12467779.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)
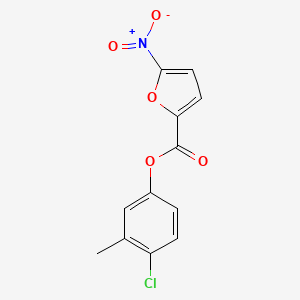
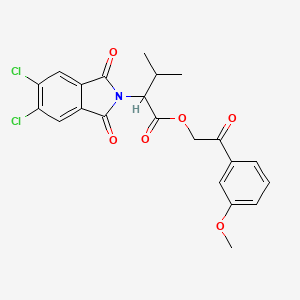
![N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)
![methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)
